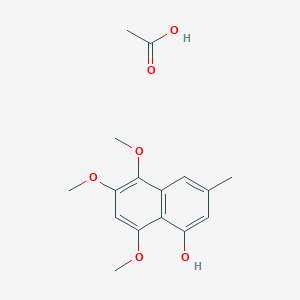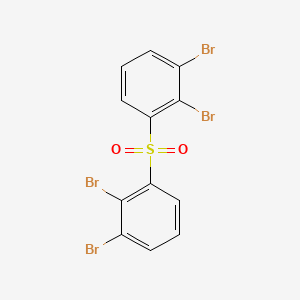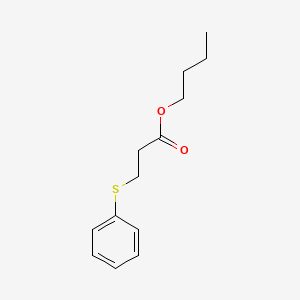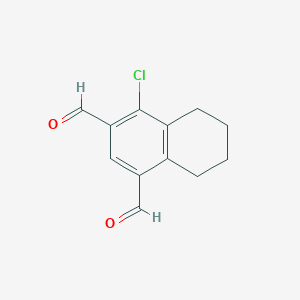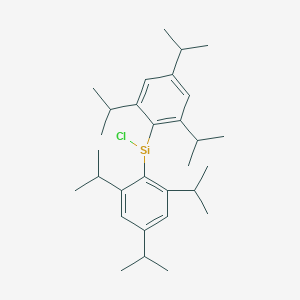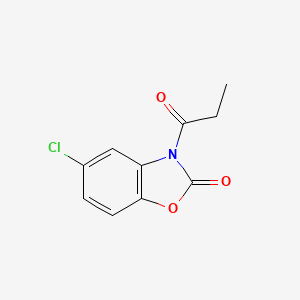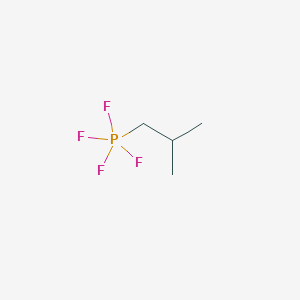
Phenol, 2-chloro-4-ethenyl-6-methoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenol, 2-chloro-4-ethenyl-6-methoxy- is an organic compound with the molecular formula C9H9ClO2 It is a derivative of phenol, characterized by the presence of a chlorine atom, an ethenyl group, and a methoxy group attached to the benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, 2-chloro-4-ethenyl-6-methoxy- typically involves the chlorination of 4-ethenyl-2-methoxyphenol. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2-position. Common reagents used in this process include chlorine gas or sodium hypochlorite, and the reaction is often conducted in the presence of a catalyst such as iron(III) chloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions. The use of advanced purification techniques, such as distillation and recrystallization, ensures the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Phenol, 2-chloro-4-ethenyl-6-methoxy- undergoes various chemical reactions, including:
Oxidation: The ethenyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chlorine atom can be reduced to form the corresponding hydroxy compound.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products Formed
Oxidation: Formation of 2-chloro-4-formyl-6-methoxyphenol or 2-chloro-4-carboxy-6-methoxyphenol.
Reduction: Formation of 2-hydroxy-4-ethenyl-6-methoxyphenol.
Substitution: Formation of various substituted phenols depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Phenol, 2-chloro-4-ethenyl-6-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins.
Wirkmechanismus
The mechanism of action of Phenol, 2-chloro-4-ethenyl-6-methoxy- involves its interaction with various molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The specific pathways involved depend on the biological context and the concentration of the compound.
Vergleich Mit ähnlichen Verbindungen
Phenol, 2-chloro-4-ethenyl-6-methoxy- can be compared with other similar compounds, such as:
Phenol, 2-chloro-4-methoxy-: Lacks the ethenyl group, resulting in different chemical reactivity and applications.
Phenol, 4-ethenyl-2-methoxy-: Lacks the chlorine atom, affecting its biological activity and industrial uses.
Phenol, 2-chloro-6-methoxy-:
The uniqueness of Phenol, 2-chloro-4-ethenyl-6-methoxy- lies in the combination of its functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Eigenschaften
CAS-Nummer |
112602-32-1 |
|---|---|
Molekularformel |
C9H9ClO2 |
Molekulargewicht |
184.62 g/mol |
IUPAC-Name |
2-chloro-4-ethenyl-6-methoxyphenol |
InChI |
InChI=1S/C9H9ClO2/c1-3-6-4-7(10)9(11)8(5-6)12-2/h3-5,11H,1H2,2H3 |
InChI-Schlüssel |
CAUYHEQTVAAURE-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C=C)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Pyridinium, 4-[2-(4-hydroxyphenyl)ethenyl]-1-methyl-](/img/structure/B14304130.png)


![N-[4-(2,6-Dioxopiperidin-3-yl)phenyl]acetamide](/img/structure/B14304152.png)

